molecular formula C10H9NO3 B14881370 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid

2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid

Cat. No.: B14881370
M. Wt: 191.18 g/mol
InChI Key: XVMALJSQFKAXPZ-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid typically involves the formation of the furan and pyrrole rings followed by their coupling. Common synthetic routes may include:

    Furan Ring Formation: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Pyrrole Ring Formation: Pyrrole rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with ammonia or primary amines.

    Coupling Reaction: The final step involves coupling the furan and pyrrole rings through a suitable linker, such as an acetic acid moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione and pyrrole-2,5-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)ethanol
  • 2-(furan-2-yl)-2-(1H-pyrrol-1-yl)propanoic acid

Uniqueness

2-(furan-2-yl)-2-(1H-pyrrol-1-yl)acetic acid is unique due to its specific combination of furan and pyrrole rings with an acetic acid linker. This structure may confer unique chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(furan-2-yl)-2-pyrrol-1-ylacetic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)9(8-4-3-7-14-8)11-5-1-2-6-11/h1-7,9H,(H,12,13)

InChI Key

XVMALJSQFKAXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(C2=CC=CO2)C(=O)O

Origin of Product

United States

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